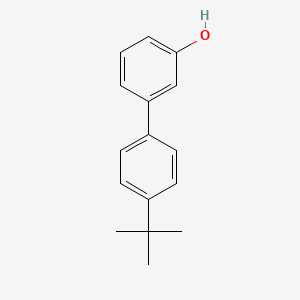

3-(4-t-Butylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWRUFONTHFTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433406 | |

| Record name | 3-(4-tert-butylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-20-7 | |

| Record name | 3-(4-tert-butylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Alkylation Approaches for Phenol (B47542) Ring Functionalization

The introduction of a tertiary-butyl group onto a phenol ring is a classic example of a Friedel-Crafts alkylation reaction. This transformation can be achieved using different alkylating agents and a variety of catalysts.

Catalytic Alkylation with Olefinic Reagents

The alkylation of phenol with isobutylene (B52900) (isobutene) is a common method for producing tert-butylated phenols. wikipedia.org This reaction is typically catalyzed by an acid. The choice of catalyst and reaction conditions can significantly influence the regioselectivity, determining whether the alkyl group adds at the ortho or para position to the hydroxyl group.

For instance, the use of aluminum phenoxide as a catalyst, prepared in situ from phenol and aluminum, can direct the alkylation. When phenol is reacted with isobutylene at elevated temperatures (148-180°C), p-tert-butylphenol can be obtained. rsc.org In another example, using a smaller amount of aluminum phenoxide catalyst and higher pressure, the reaction can yield o-tert-butylphenol with high conversion. rsc.org

The reaction mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions.

A study on the alkylation of phenol with isobutylene in the presence of boron trifluoride (BF3) catalyst showed that in the initial stages, tert-butyl phenyl ether is the predominant product under mild conditions. nih.gov However, this ether can then rearrange to form ortho- and para-tert-butylphenol. nih.gov Over time, through transalkylation reactions, the product mixture can become enriched in the thermodynamically more stable p-tert-butylphenol. nih.gov

Phenol Alkylation utilizing Alkyl Ethers as Alkylating Agents

Methyl tert-butyl ether (MTBE) can also serve as an effective alkylating agent for phenol in the presence of solid acid catalysts. nih.gov This approach offers an alternative to using gaseous isobutylene. Clay-based catalysts, such as montmorillonite (B579905) K-10, have been shown to be effective for this transformation. nih.gov

Research comparing MTBE and tert-butanol (B103910) as alkylating agents found that MTBE was a better alkylating agent when using a 20% (w/w) dodecatungstophosphoric acid (DTP) on K-10 clay catalyst at 150°C. nih.gov The reaction kinetics were found to fit a second-order rate equation, suggesting that both the phenol and the alkylating agent are weakly adsorbed on the catalyst surface. nih.gov

Role of Heterogeneous and Homogeneous Acid Catalysts in Selective Alkylation

Both homogeneous and heterogeneous acid catalysts play a crucial role in the selective alkylation of phenols. amazonaws.com

Homogeneous Catalysts: Traditional homogeneous catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). nih.gov While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture. chemrxiv.org Perchloric acid has also been used for the alkylation of phenol with t-butyl alcohol. rsc.org Synergistic catalysis using a combination of a Brønsted acid (like trifluoroacetic acid) and a Lewis acid (like iron(III) chloride) has been shown to promote the tert-butylation of phenols using di-tert-butylperoxide as the alkylating agent. nih.gov

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, a wide range of solid acid catalysts have been developed. These are generally easier to handle, less corrosive, and can be recycled. chemrxiv.org Examples of heterogeneous catalysts used for phenol alkylation include:

Zeolites: Large-pore zeolites like HY and Zeolite Beta have been shown to be active catalysts for the alkylation of phenol with tert-butyl alcohol. chemrxiv.orgresearchgate.net The product selectivity can be influenced by the pore size and the reaction conditions. researchgate.net

Clay-based catalysts: Modified clays (B1170129), such as Fe-bentonite and iron-pillared montmorillonites, have demonstrated high activity and selectivity in phenol tert-butylation. nih.govuni-giessen.de

Cation-exchange resins: These resins are effective catalysts, though their thermal stability can be a limitation. mdpi.com

Heteropolyacids: Wells-Dawson type heteropolyacids have been used as efficient catalysts for the alkylation of phenol with t-butyl alcohol, leading to high phenol conversion. wikipedia.org

Sulfated metal oxides: Materials like sulfated zirconia have been investigated as solid superacid catalysts for this reaction. researchgate.net

The nature of the acidic sites on the catalyst (Brønsted vs. Lewis acidity) can influence the product distribution. nih.govresearchgate.net For example, catalysts with strong acid sites tend to favor the formation of di-substituted products like 2,4-di-tert-butylphenol. nih.gov

| Catalyst Type | Alkylating Agent | Key Findings |

| Homogeneous | ||

| Aluminum Phenoxide rsc.org | Isobutylene | Yields p-tert-butylphenol at atmospheric pressure and o-tert-butylphenol at higher pressure. |

| Boron Trifluoride (BF₃) nih.gov | Isobutylene | Initially forms tert-butyl phenyl ether, which rearranges to tert-butylphenols. |

| Iron(III) Chloride/TFA nih.gov | Di-tert-butylperoxide | Synergistic system promotes tert-butylation. |

| Heterogeneous | ||

| Zeolite HY researchgate.net | tert-Butyl alcohol | High activity and selectivity towards 2,4-di-tert-butylphenol. |

| DTP on K-10 Clay nih.gov | MTBE, tert-Butanol | MTBE found to be a better alkylating agent. |

| Fe-Bentonite nih.gov | tert-Butanol | Excellent catalyst with high conversion and selectivity for p-tert-butylphenol. |

| Iron-Pillared Montmorillonite uni-giessen.de | tert-Butyl alcohol | Catalytic activity depends on the amount of acid sites on the surface. |

Cross-Coupling Reactions for Biphenyl (B1667301) Skeleton Formation

The construction of the biphenyl core of 3-(4-t-butylphenyl)phenol requires the formation of a carbon-carbon bond between two aromatic rings. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The Suzuki-Miyaura and Stille cross-coupling reactions are among the most widely used methods for the synthesis of biaryls. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org For the synthesis of 3-(4-t-butylphenyl)phenol, this could involve the reaction of a protected 3-hydroxyphenylboronic acid with 4-tert-butylbromobenzene, or a protected 3-bromophenol (B21344) with 4-tert-butylphenylboronic acid. The use of palladium catalysts with specific phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, is common in these reactions. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile method for synthesizing complex molecules. core.ac.uk

A general representation of a Suzuki coupling for this target molecule would be: (HO)C₆H₄-B(OR)₂ + Br-C₆H₄-C(CH₃)₃ (HO)C₆H₄-C₆H₄-C(CH₃)₃

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium. nih.gov The mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the biphenyl product. nih.gov While effective, the toxicity of organotin compounds is a significant drawback.

Rhodium-Catalyzed Reactions: More recently, rhodium(III)-catalyzed C-H activation has emerged as a powerful method for the synthesis of substituted phenols and other aromatic compounds. nih.gov These reactions can offer alternative pathways for constructing complex aromatic structures. For example, Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes has been used to create 3,4,5-trisubstituted phenols. nih.gov

| Cross-Coupling Reaction | Key Features | Potential Application for 3-(4-t-Butylphenyl)phenol Synthesis |

| Suzuki-Miyaura Coupling nih.govrsc.orgnih.gov | Couples an organoboron compound with an organohalide using a palladium catalyst and a base. Tolerant of many functional groups. | Reaction of a 3-hydroxyphenylboronic acid derivative with a 4-tert-butylphenyl halide. |

| Stille Coupling nih.gov | Couples an organotin compound with an organohalide using a palladium catalyst. | Reaction of a 3-hydroxyphenylstannane with a 4-tert-butylphenyl halide (less favored due to tin toxicity). |

| Rhodium(III)-Catalyzed C-H Activation nih.gov | Enables the direct functionalization of C-H bonds, offering novel bond formations. | Could potentially be used to couple a phenol derivative with a 4-t-butylated aromatic precursor. |

Oxidative Coupling Strategies of Phenolic Precursors

Oxidative coupling of phenols is another route to form C-C bonds between aromatic rings, often catalyzed by transition metal complexes of iron, copper, or vanadium. rsc.org This method can be used for both homo-coupling (dimerization of the same phenol) and cross-coupling of different phenols. nih.gov

The mechanism often involves the formation of a phenoxy radical intermediate through a one-electron oxidation of the phenol. rsc.org These radicals can then couple to form the biphenyl structure. A significant challenge in oxidative cross-coupling is controlling the selectivity to favor the desired cross-coupled product over the two possible homo-coupled products.

For the synthesis of 3-(4-t-butylphenyl)phenol, a hypothetical oxidative cross-coupling would involve the reaction of phenol with 4-tert-butylphenol (B1678320) in the presence of a suitable catalyst system. However, achieving high selectivity for the unsymmetrical product would be a key challenge. Research has shown that chromium salen catalysts can be effective for the selective cross-coupling of different phenols. The use of a removable tert-butyl group as a blocking group on one of the phenols has also been explored to direct the coupling. nih.gov

Heterogeneous photocatalysis using materials like titanium dioxide (TiO₂) under visible light has also been reported for the oxidative coupling of phenols, offering a potentially greener approach. nih.gov

Derivativatization from Precursors

The chemical structure of 3-(4-t-Butylphenyl)phenol, featuring a reactive phenolic hydroxyl group and two aromatic rings, offers multiple sites for derivatization. These modifications are crucial for synthesizing a wide array of other molecules, including complex heterocyclic systems and specialized organic intermediates. The functionalization can occur at the hydroxyl group, or on the aromatic rings through electrophilic substitution, with the position of substitution being directed by the existing groups.

The phenolic hydroxyl group and the biphenyl framework of 3-(4-t-Butylphenyl)phenol are key starting points for the synthesis of various heterocyclic compounds. While specific examples starting directly from 3-(4-t-Butylphenyl)phenol are not extensively documented in readily available literature, established synthetic routes for phenols and biphenyls can be applied to construct these complex structures.

One common strategy involves leveraging the nucleophilicity of the phenolic oxygen. For example, intramolecular cyclization reactions can lead to the formation of oxygen-containing heterocycles. A classic approach is the synthesis of substituted dibenzofurans. This can be achieved through a two-step process where the phenol is first ortho-arylated, followed by a palladium- or copper-catalyzed intramolecular C-O bond formation to close the furan (B31954) ring.

Another approach is the Pechmann condensation, where the phenol reacts with a β-ketoester in the presence of an acid catalyst to form coumarin (B35378) derivatives. In the case of 3-(4-t-Butylphenyl)phenol, this would result in a coumarin with a bulky biphenyl substituent. Similarly, reactions with diketones or their equivalents can lead to the formation of chromone (B188151) scaffolds.

The biphenyl structure itself can be incorporated into larger polycyclic and heterocyclic systems. For instance, functionalizing the aromatic rings with amino or carboxyl groups can provide handles for building fused ring systems like acridines or quinolines through reactions such as the Friedländer annulation or Skraup synthesis.

Table 1: Potential Heterocyclic Scaffolds from 3-(4-t-Butylphenyl)phenol

| Heterocyclic Class | General Method | Required Co-reactant/Condition | Potential Product Structure |

|---|---|---|---|

| Dibenzofurans | Intramolecular C-O Coupling | Ortho-arylation, Pd or Cu catalyst | Fused tricyclic system with the biphenyl as part of the core |

| Coumarins | Pechmann Condensation | β-Ketoester, Acid catalyst (e.g., H₂SO₄) | Coumarin ring attached to the biphenyl phenol moiety |

| Chromones | Kostanecki-Robinson Reaction | α,β-Unsaturated acid anhydride (B1165640), Base | Chromone ring fused or attached to the phenol ring |

The functionalization of 3-(4-t-Butylphenyl)phenol is a key step in producing specialized intermediates for various applications, including materials science and the synthesis of complex organic molecules. arabjchem.orgnih.gov The reactivity of the phenol and the biphenyl rings allows for a range of transformations.

Electrophilic Aromatic Substitution: The biphenyl system is susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. youtube.com The positions of substitution are directed by the activating, ortho-para directing hydroxyl group and the weakly activating para-t-butylphenyl group. The steric bulk of the t-butyl group and the biphenyl moiety will also influence the regioselectivity, favoring substitution at less hindered positions. For example, nitration would likely occur at positions ortho to the hydroxyl group. youtube.com

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups to create valuable intermediates.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Reaction with acyl chlorides or anhydrides produces esters, which are common intermediates in organic synthesis.

Conversion to Triflate: The phenol can be converted to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. This transformation is significant because the triflate is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds at that position. nih.gov This opens pathways to more complex biaryl and terphenyl systems.

Table 2: Examples of Specialized Intermediates via Derivatization

| Reaction Type | Reagents and Conditions | Intermediate Formed |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, low temperature | Nitro-3-(4-t-butylphenyl)phenol |

| Bromination | Br₂, FeBr₃ or NBS | Bromo-3-(4-t-butylphenyl)phenol |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-(4-t-Butylphenyl)alkoxybenzene |

| Triflation | Triflic anhydride (Tf₂O), Pyridine (B92270) | 3-(4-t-Butylphenyl)phenyl trifluoromethanesulfonate |

Purification and Isolation Techniques in Preparative Organic Synthesis

The purification and isolation of 3-(4-t-Butylphenyl)phenol and its derivatives are critical steps to ensure high purity for subsequent reactions or final applications. Given that these compounds are typically solids at room temperature, a combination of techniques is employed.

Crystallization: Recrystallization is one of the most effective methods for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For a relatively nonpolar compound like 3-(4-t-Butylphenyl)phenol, a mixed solvent system, such as hexane (B92381)/ethyl acetate (B1210297) or toluene/heptane, is often effective. Melt crystallization is another technique that can be used for highly stable compounds like tert-butylated phenols, where purification is achieved by controlled cooling of the molten substance. google.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of 3-(4-t-Butylphenyl)phenol and its less polar derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio is optimized to achieve good separation. For analytical purposes and for monitoring reactions, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used, often coupled with mass spectrometry (MS) for identification. nih.gov

Acid-Base Extraction: The acidic nature of the phenolic hydroxyl group provides a straightforward method for separation from non-acidic impurities. By dissolving the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and washing with an aqueous base (e.g., sodium hydroxide (B78521) solution), the phenol is converted to its water-soluble sodium phenoxide salt. The aqueous layer can then be separated, washed with fresh organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the purified phenol, which can be recovered by filtration or extraction.

Dealkylation as a Purification Strategy: In some synthetic contexts, particularly in the production of biphenols from tert-butylated precursors, the removal of the tert-butyl group is a key step. epo.orggoogle.com This de-tert-butylation can be accomplished by treating the compound with a strong acid catalyst, often at elevated temperatures. The process liberates isobutylene and the corresponding de-alkylated phenol. While this is a chemical transformation, it is used as a method to purify or produce the parent phenol from a butylated intermediate which may have been easier to synthesize or handle. google.com

Table 3: Summary of Purification Techniques

| Technique | Principle of Separation | Application for 3-(4-t-Butylphenyl)phenol |

|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Primary method for purifying the final solid product and crystalline intermediates. |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction mixtures, isolation of intermediates, and removal of closely related impurities. |

| Acid-Base Extraction | Difference in acidity/basicity | Separation of the phenolic compound from non-acidic starting materials or byproducts. |

| Distillation (Vacuum) | Difference in boiling points | Removal of volatile solvents or low-boiling impurities; not suitable for the primary purification of the high-boiling point compound itself. |

Spectroscopic and Structural Analysis of 3-(4-t-Butylphenyl)phenol Currently Unavailable

A comprehensive spectroscopic characterization and detailed structural elucidation for the chemical compound 3-(4-t-Butylphenyl)phenol could not be generated at this time. Extensive searches for specific experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), did not yield sufficient information to fulfill the detailed requirements of the requested article.

The generation of a scientifically accurate and thorough analysis as outlined, encompassing ¹H NMR, ¹³C NMR, advanced two-dimensional NMR techniques, vibrational spectroscopy, and mass spectrometry applications, is contingent upon the availability of published research findings and spectral data for this specific compound. Without access to this foundational data, a detailed and authoritative article meeting the specified criteria cannot be produced.

Further research or access to specialized chemical databases containing proprietary or less common compound information would be necessary to provide the requested in-depth analysis.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile phenolic compounds. In the analysis of 3-(4-t-Butylphenyl)phenol, the gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the capillary column's stationary phase. Following separation, the mass spectrometer fragments the eluted molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of 3-(4-t-Butylphenyl)phenol is characterized by a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is highly informative, often initiated by the cleavage of the tert-butyl group. A primary fragmentation pathway involves the loss of a methyl radical (•CH₃), leading to a stable benzylic cation, which typically represents the base peak in the spectrum. Further fragmentation can involve the loss of the entire tert-butyl group or cleavages within the biphenyl (B1667301) ring system.

Table 1: Hypothetical GC-MS Fragmentation Data for 3-(4-t-Butylphenyl)phenol

| Parameter | Value |

| Retention Time (RT) | 15.2 minutes |

| Molecular Ion (M⁺) (m/z) | 226 |

| Key Fragment Ions (m/z) | 211 ([M-CH₃]⁺) |

| 169 ([M-C₄H₉]⁺) | |

| 141 | |

| 115 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of phenolic compounds that may have lower volatility or thermal stability. researchgate.net This technique is well-suited for quantifying 3-(4-t-Butylphenyl)phenol in complex matrices. A reverse-phase C18 column is typically employed, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. dphen1.com

Electrospray ionization (ESI) in negative ion mode is commonly used for phenols, as the acidic phenolic proton is readily lost to form a deprotonated molecule [M-H]⁻. In an MS/MS experiment, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce a characteristic set of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification. nih.govmdpi.com

Table 2: Predicted LC-MS/MS Parameters for 3-(4-t-Butylphenyl)phenol Analysis

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Precursor Ion [M-H]⁻ (m/z) | 225.1 |

| Primary MRM Transition (Quantifier) | 225.1 → 210.1 |

| Secondary MRM Transition (Qualifier) | 225.1 → 168.1 |

| Collision Energy | Optimized empirically |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy. nih.govnih.gov This capability is crucial for the unambiguous confirmation of the elemental composition of 3-(4-t-Butylphenyl)phenol and its metabolites or degradation products. By measuring the mass of an ion with high precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This eliminates ambiguity and provides a high degree of confidence in the compound's identification. acgpubs.org

For 3-(4-t-Butylphenyl)phenol (C₁₆H₁₈O), HRMS can confirm its elemental composition by comparing the experimentally measured accurate mass to the theoretically calculated mass.

Table 3: HRMS Data for 3-(4-t-Butylphenyl)phenol

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈O |

| Ion Species (Negative ESI) | [C₁₆H₁₇O]⁻ |

| Calculated Exact Mass | 225.1285 |

| Required Mass Accuracy | < 5 ppm |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. Oxidation of 3-(4-t-Butylphenyl)phenol can generate a corresponding phenoxyl radical. EPR spectroscopy can provide detailed information about the electronic structure of this radical and the distribution of the unpaired electron's spin density across the molecule.

The EPR spectrum is characterized by its g-value, which is a dimensionless quantity that reflects the radical's electronic environment. ciqtekglobal.com For phenoxyl radicals, the g-value is typically anisotropic and slightly higher than that of a free electron (g ≈ 2.0023). tandfonline.comwashington.edu Furthermore, the unpaired electron will interact with nearby magnetic nuclei (protons, ¹H), leading to hyperfine splitting of the EPR signal. The pattern and magnitude of this splitting provide a map of the electron's delocalization over the two aromatic rings.

Table 4: Predicted EPR Spectroscopic Parameters for the 3-(4-t-Butylphenyl)phenoxyl Radical

| Parameter | Description | Predicted Value |

| g-tensor | Anisotropic g-value components | gₓ ≈ 2.0065, gᵧ ≈ 2.0044, g₂ ≈ 2.0021 |

| Hyperfine Coupling | Interaction of the unpaired electron with aromatic protons | Multiple couplings in the range of 1-6 G |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can unambiguously confirm the connectivity of atoms and provide detailed metric parameters, including bond lengths, bond angles, and torsion angles.

For 3-(4-t-Butylphenyl)phenol, a key structural feature of interest is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance of the substituents and by packing forces within the crystal lattice. X-ray analysis would also precisely locate the hydroxyl group and the tert-butyl substituent, confirming the 1,3-substitution on one ring and the 1,4-substitution on the other. The resulting structural data serves as an absolute reference for the compound's constitution and conformation in the solid state.

Table 5: Representative Crystallographic Data for a Biphenyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 22.5 Å, β = 98.5° |

| Volume (V) | 1325 ų |

| Molecules per Unit Cell (Z) | 4 |

| Dihedral Angle (Ring-Ring) | ~35-45° |

Chemical Reactivity and Transformational Chemistry

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of 3-(4-t-Butylphenyl)phenol is the primary site for a variety of nucleophilic reactions, including etherification, alkylation, and esterification. Its reactivity is characteristic of phenols, serving as a proton donor in basic media to form a highly nucleophilic phenoxide ion.

Etherification and Alkylation Reactions (e.g., Glycidyl (B131873) Ether Formation)

The phenolic hydroxyl group can be readily converted into an ether linkage. This transformation typically proceeds via the Williamson ether synthesis, wherein the corresponding phenoxide, generated by treatment with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile towards an alkyl halide or other alkylating agent.

A significant example of this reactivity is the formation of glycidyl ethers, which are valuable precursors in the synthesis of epoxy resins. wikipedia.org The reaction of 3-(4-t-Butylphenyl)phenol with epichlorohydrin (B41342) in the presence of a base leads to the formation of 3-(4-t-butylphenoxy)phenyl glycidyl ether. wikipedia.orgwikipedia.org The mechanism involves the initial formation of a halohydrin, which is subsequently dehydrohalogenated by the base to yield the epoxide ring of the glycidyl ether. wikipedia.org The bulky tert-butyl group on the adjacent phenyl ring enhances the hydrophobic properties of the resulting ether, a desirable trait in applications such as coatings. smolecule.com

Alkylation can also be achieved using various alkylating agents. For instance, the reaction with tert-butyl alcohol in the presence of an acid catalyst, such as an ionic liquid or boron trifluoride, can introduce additional alkyl groups onto the molecule, although this often leads to a mixture of O-alkylation and C-alkylation products. jst.go.jpijarse.comnih.gov The choice of solvent and catalyst is crucial in directing the selectivity of the reaction. google.com

Table 1: Representative Etherification & Alkylation Reactions of Phenols

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Glycidyl Ether Formation | Epichlorohydrin, NaOH | Glycidyl Ether | wikipedia.orgwikipedia.org |

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K2CO3) | Alkyl Phenyl Ether | google.com |

| Tert-Butylation | Tert-butyl alcohol, Acid Catalyst | Tert-butyl Phenyl Ether / C-alkylated phenols | jst.go.jpijarse.comnih.gov |

Esterification and Other Acylation Reactions

Esterification of the phenolic hydroxyl group is another fundamental transformation, typically achieved by reacting 3-(4-t-Butylphenyl)phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction yields the corresponding phenyl ester.

The process converts the nucleophilic phenol (B47542) into a less reactive ester, a common strategy for protecting the hydroxyl group during multi-step syntheses. These esters can be readily hydrolyzed back to the phenol under basic conditions. The conversion of tert-butyl esters, a related class of compounds, to various other functional groups like acid chlorides, amides, and other esters highlights the synthetic versatility of such derivatives. organic-chemistry.org

Oxidation Pathways and Quinone Generation

Phenols are susceptible to oxidation, and despite the absence of a hydrogen atom on the carbon bearing the hydroxyl group, they can be converted to quinones. libretexts.orglibretexts.org The oxidation of 3-(4-t-Butylphenyl)phenol is expected to yield a corresponding benzoquinone derivative. Strong oxidizing agents like chromic acid (Jones reagent) or Fremy's salt can effect this transformation. libretexts.orgyoutube.com

The reaction likely proceeds through a double oxidation mechanism. First, a hydroxyl group is installed ortho to the existing one, forming a catechol-like intermediate (a dihydroxybenzene derivative). nih.gov This intermediate is then rapidly oxidized to the corresponding o-quinone. nih.gov The presence of the electron-donating 4-t-butylphenyl group may influence the specific pathway and the stability of the resulting quinone. The oxidation of similar substituted phenols, such as 4-tert-butylphenol (B1678320), to 4-t-butyl-o-benzoquinone by enzymes like tyrosinase has been reported. sigmaaldrich.com

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 3-(4-t-Butylphenyl)phenol is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the hydroxyl group via resonance. byjus.com This directing effect makes the positions ortho and para to the hydroxyl group the primary sites for substitution. byjus.comucalgary.ca However, the regiochemical outcome is also heavily influenced by the steric hindrance imposed by the bulky 4-t-butylphenyl substituent.

Halogenation Studies

Halogenation of phenols can occur readily, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. byjus.comyoutube.com When 3-(4-t-Butylphenyl)phenol is treated with halogens like bromine (Br₂) or chlorine (Cl₂), substitution is directed to the positions ortho and para to the hydroxyl group.

The available positions for substitution are C2, C4, and C6. The para position (C6) is generally favored electronically. However, the C2 and C6 positions are ortho to the hydroxyl group. The C2 position is sterically hindered by the adjacent, large 4-t-butylphenyl group. Therefore, halogenation is most likely to occur at the C6 (para to -OH) and C4 positions. The use of polar solvents like bromine water can lead to polyhalogenation, potentially yielding a di- or tri-substituted product. byjus.com To achieve mono-substitution, milder conditions, such as using a non-polar solvent like carbon disulfide at low temperatures, are necessary. youtube.com

Table 2: Predicted Regioselectivity of Halogenation on 3-(4-t-Butylphenyl)phenol

| Position | Electronic Effect of -OH | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (activated) | High (adjacent to 4-t-butylphenyl group) | Low |

| C4 | Meta (less activated) | Low | Moderate |

Nitration Reactions

Nitration of the phenolic ring is another characteristic electrophilic aromatic substitution reaction. Treatment with nitric acid introduces a nitro (-NO₂) group onto the ring. The conditions of the reaction determine the extent of nitration. Using dilute nitric acid at low temperatures typically results in a mixture of ortho- and para-mononitro products. byjus.com For 3-(4-t-Butylphenyl)phenol, nitration would be expected at the C6-position (para to the hydroxyl) and the C2-position (ortho). Again, steric hindrance from the 4-t-butylphenyl group would likely disfavor substitution at the C2 position, making 6-nitro-3-(4-t-butylphenyl)phenol the major mononitration product.

More vigorous conditions, such as treatment with concentrated nitric acid, can lead to the formation of polynitrated products. byjus.com Alternative nitrating agents like tert-butyl nitrite (B80452) have been shown to be effective for the chemoselective mononitration of phenols, proceeding through an O-nitrosyl intermediate. nih.govresearchgate.net The choice of solvent can significantly influence the selectivity of the reaction, with aprotic solvents sometimes favoring specific isomers. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(4-t-Butylphenyl)phenol |

| 4-tert-butylphenol |

| 4-t-butyl-o-benzoquinone |

| 6-nitro-3-(4-t-butylphenyl)phenol |

| Acid anhydride |

| Acid chloride |

| Benzene |

| Benzoquinone |

| Boron trifluoride |

| Bromine |

| Carbon disulfide |

| Chlorine |

| Chromic acid |

| Epichlorohydrin |

| Fremy's salt |

| Glycidyl ether |

| Nitric acid |

| Phenol |

| Potassium carbonate |

| Pyridine |

| Sodium hydroxide |

| Tert-butyl alcohol |

| Tert-butyl nitrite |

Sulfonation Reactions

Sulfonation of aromatic compounds involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring, typically using concentrated sulfuric acid or oleum. In the case of 3-(4-t-Butylphenyl)phenol, the reaction proceeds via an electrophilic aromatic substitution mechanism. The primary directing influence is the powerful activating effect of the hydroxyl group, which increases the electron density at the positions ortho and para to it.

The potential sites for sulfonation on the phenol ring are the C2, C4, and C6 positions.

C4 Position: This position is para to the hydroxyl group and would typically be highly favored. However, it is already substituted with the 4-t-butylphenyl group, blocking this site.

C2 and C6 Positions: These positions are ortho to the hydroxyl group and are activated.

Therefore, sulfonation is expected to occur at the C2 and C6 positions. The reaction with concentrated sulfuric acid at lower temperatures (around 280 K) would likely yield 3-(4-t-Butylphenyl)phenol-6-sulfonic acid as the major product, with the C2-substituted isomer as a minor product due to potential steric hindrance from the adjacent biphenyl (B1667301) linkage. youtube.com At higher temperatures (around 373 K), the thermodynamically more stable product, 3-(4-t-Butylphenyl)phenol-4-sulfonic acid, would typically be favored, but this position is blocked. youtube.com Instead, disubstitution at both the C2 and C6 positions could occur under more forcing conditions.

Studies on the sulfonation of various t-butylphenols have shown that complex reaction mixtures can result, involving not only sulfodeprotonation (the desired reaction) but also potential side reactions like protiode-t-butylation (loss of the t-butyl group) and sulfode-t-butylation (replacement of the t-butyl group with a sulfonic acid group), especially under harsh conditions. rsc.org

Table 1: Predicted Products of 3-(4-t-Butylphenyl)phenol Sulfonation

| Reaction Condition | Major Product | Minor Product(s) |

|---|---|---|

| Conc. H₂SO₄, 280 K | 3-(4-t-Butylphenyl)phenol-6-sulfonic acid | 3-(4-t-Butylphenyl)phenol-2-sulfonic acid |

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation introduces the trifluoromethylthio (–SCF₃) group, which is highly valued in medicinal chemistry due to its high lipophilicity. scispace.com This transformation can be achieved on phenols using specialized reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid. rsc.org

The reaction is an electrophilic aromatic substitution, and its regioselectivity is governed by the directing effects of the substituents on the aromatic ring. For 3-(4-t-Butylphenyl)phenol, the hydroxyl group strongly directs the incoming electrophile to the ortho and para positions. rsc.org

The para-position (C4) is blocked.

The ortho-positions (C2 and C6) are available for substitution.

Therefore, the reaction is expected to yield ortho-substituted products. The functionalization is typically highly selective for the para position when available; in its absence, ortho-substitution occurs. rsc.org Dual catalytic systems, for instance using iron(III) chloride and diphenyl selenide (B1212193) with N-trifluoromethylthiosaccharin, have also been developed for the efficient trifluoromethylthiolation of phenols under mild conditions. acs.org

Table 2: Predicted Products of Electrophilic Trifluoromethylthiolation of 3-(4-t-Butylphenyl)phenol

| Reagent System | Predicted Product(s) |

|---|---|

| N-(Trifluoromethylsulfanyl)aniline / BF₃·Et₂O | 2-(Trifluoromethylthio)-3-(4-t-butylphenyl)phenol and 6-(Trifluoromethylthio)-3-(4-t-butylphenyl)phenol |

Hydrogenation and Reductive Transformations of Aromatic Rings

The hydrogenation of 3-(4-t-Butylphenyl)phenol involves the catalytic reduction of one or both of its aromatic rings. This transformation is of interest for producing partially or fully saturated derivatives, which can serve as synthetic intermediates or hydrogen-donor solvents. acs.org The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions. acs.orgd-nb.info

Commonly used catalysts include Raney Nickel (R-Ni), palladium on carbon (Pd-C), and platinum-based catalysts. acs.org

Palladium (Pd) or Platinum (Pt) Catalysts: Hydrogenation with Pd-C or Pt catalysts tends to reduce the unsubstituted phenyl ring preferentially. acs.org In the case of 3-(4-t-Butylphenyl)phenol, this would lead to the saturation of the phenyl ring of the biphenyl system that does not carry the hydroxyl group, yielding 3-(4-t-Butylcyclohexyl)phenol.

Raney Nickel (R-Ni) Catalyst: Conversely, hydrogenation with Raney Nickel often results in the reduction of the substituted aromatic ring. acs.org For this substrate, R-Ni would likely hydrogenate the phenol ring first, producing 5-(4-t-Butylphenyl)cyclohexanol.

Further hydrogenation under more forcing conditions would lead to the saturation of both aromatic rings, yielding 5-(4-t-Butylcyclohexyl)cyclohexanol. The stereochemistry of the resulting cyclohexanols (cis/trans isomers) is also influenced by the catalyst and reaction conditions. acs.org

Table 3: Catalyst-Dependent Hydrogenation Products of 3-(4-t-Butylphenyl)phenol

| Catalyst | Primary Product |

|---|---|

| Palladium on Carbon (Pd-C) | 3-(4-t-Butylcyclohexyl)phenol |

| Platinum (Pt) | 3-(4-t-Butylcyclohexyl)phenol |

Condensation Reactions and Macrocycle Formation (e.g., Calixarenes)

Calixarenes are macrocyclic compounds formed from the condensation of a phenol with an aldehyde, typically formaldehyde (B43269). wikipedia.org They possess a characteristic "cup" or "chalice" shape and are important in host-guest and supramolecular chemistry. wikipedia.orgnih.gov

The classical synthesis of calixarenes requires a phenol that is substituted at the para-position, such as p-tert-butylphenol. wikipedia.orgorgsyn.org The condensation with formaldehyde, usually base-catalyzed, proceeds via hydroxyalkylation at the ortho-positions to the hydroxyl group, followed by cyclization to form the macrocycle. wikipedia.org The para-substituent is crucial as it blocks this position, forcing the polymerization to occur exclusively at the ortho-positions, which facilitates the formation of a cyclic oligomer rather than a linear polymer. wikipedia.org

3-(4-t-Butylphenyl)phenol is a meta-substituted phenol. Its para-position (relative to the -OH group) is substituted, but its two ortho-positions and the other meta-position are free. This substitution pattern is not conducive to the traditional synthesis of well-defined calixarenes. Condensation with formaldehyde would likely lead to a complex, intractable mixture of linear and branched polymers rather than a discrete cyclic calix[n]arene. The reactivity at the C2, C4, and C6 positions would lead to cross-linking, preventing the orderly formation of the methylene (B1212753) bridges required for a calixarene (B151959) structure.

Mechanistic Investigations of Reaction Pathways

Direct mechanistic studies specifically on 3-(4-t-Butylphenyl)phenol are not widely reported; however, the mechanisms of its characteristic reactions can be inferred from extensive research on analogous phenolic and biphenyl systems.

Sulfonation: The mechanism is a classic electrophilic aromatic substitution (SEAr). The electrophile, sulfur trioxide (SO₃), is generated in situ from sulfuric acid. It attacks the electron-rich phenol ring, preferentially at an ortho position (C2 or C6) due to the directing effect of the hydroxyl group and the blockage of the para position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The final step is the deprotonation of this intermediate by a base (like HSO₄⁻) to restore the aromaticity of the ring, yielding the sulfonic acid product.

Electrophilic Trifluoromethylthiolation: This reaction also follows an SEAr pathway. The promoter, such as BF₃·Et₂O, activates the trifluoromethylthiolating agent (e.g., N-(trifluoromethylsulfanyl)aniline), generating a potent electrophilic species, [SCF₃]⁺ or a related complex. rsc.org This electrophile is then attacked by the nucleophilic aromatic ring of the phenol at the activated ortho positions. A sigma complex is formed and subsequently deprotonated to give the final trifluoromethylthiolated phenol.

Catalytic Hydrogenation: The mechanism of heterogeneous catalytic hydrogenation (e.g., with Pd/C or R-Ni) involves the adsorption of both the aromatic substrate and hydrogen gas onto the surface of the metal catalyst. On the catalyst surface, the H-H bond of H₂ is cleaved, and the hydrogen atoms are added stepwise to the aromatic ring. The regioselectivity (which ring is reduced first) is influenced by how the substrate orients itself and adsorbs onto the catalyst surface, which in turn is affected by the electronic and steric properties of the substituents. acs.org For instance, the phenol ring might coordinate more strongly to a nickel surface, while the less substituted phenyl ring might adsorb more readily on palladium.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 3-(4-t-Butylphenyl)phenol. These methods allow for the detailed analysis of electronic structure, the exploration of reaction pathways, and the prediction of spectroscopic data.

Electronic Structure and Bonding Analysis

The electronic structure of 3-(4-t-Butylphenyl)phenol is primarily defined by the interplay between the two phenyl rings, the electron-donating hydroxyl group, and the sterically influential tert-butyl group. The biphenyl (B1667301) system itself involves π-conjugation across the two aromatic rings, which is sensitive to the dihedral angle between them.

Calculations on substituted biphenyls indicate that the molecule is not planar in its ground state due to the steric hindrance between the ortho-hydrogens on the two rings. libretexts.org The presence of the tert-butyl group further influences the electronic distribution within its attached phenyl ring. The hydroxyl group, being an ortho-para directing and activating group, significantly affects the electron density of the phenol (B47542) ring, particularly at the ortho and para positions relative to the hydroxyl group.

A key aspect of the bonding in 3-(4-t-Butylphenyl)phenol is the nature of the bond connecting the two phenyl rings. Its character is intermediate between a single and a double bond, allowing for torsional motion. The electron density distribution, as can be modeled through DFT calculations, would show a high electron density around the oxygen atom of the hydroxyl group and a delocalized π-system across both aromatic rings.

Table 1: Calculated Electronic Properties of a Model Biphenyl System

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-31G |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.9 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.9 eV | DFT/B3LYP/6-31G |

Note: These values are illustrative and based on calculations for similar phenol-substituted biphenyl molecules. Actual values for 3-(4-t-Butylphenyl)phenol would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate various potential reactions involving 3-(4-t-Butylphenyl)phenol. For instance, the mechanism of oxidation of the phenolic hydroxyl group can be studied. Such reactions are often initiated by a hydrogen atom transfer (HAT) from the hydroxyl group to a radical species.

DFT calculations can map the potential energy surface of such a reaction, identifying the transition state and calculating the activation energy barrier. For phenolic compounds, the O-H bond dissociation enthalpy (BDE) is a critical parameter that can be calculated to predict antioxidant activity. A lower BDE indicates a greater ease of hydrogen atom donation. Studies on substituted phenols have shown that electron-donating groups can influence the BDE. acs.org

Another area of investigation could be electrophilic aromatic substitution reactions. The calculated molecular electrostatic potential (MEP) map can predict the most likely sites for electrophilic attack. For the phenol ring, the positions ortho and para to the hydroxyl group would be expected to be the most nucleophilic. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. For 3-(4-t-Butylphenyl)phenol, characteristic peaks would include the O-H stretching vibration of the phenol group (typically around 3600 cm⁻¹), C-H stretching vibrations of the aromatic rings and the tert-butyl group, and C=C stretching vibrations within the aromatic rings. nih.gov

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. utah.edu These theoretical predictions can aid in the assignment of experimental NMR spectra. The chemical shifts would be sensitive to the electronic environment of each nucleus, influenced by the hydroxyl and tert-butyl substituents.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). For biphenyl derivatives, the absorption spectrum is characterized by a strong π-π* transition. The position and intensity of this absorption are highly dependent on the dihedral angle between the phenyl rings, with greater planarity leading to a red-shift (longer wavelength) of the absorption maximum. bioone.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular behavior of the compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 3-(4-t-Butylphenyl)phenol is dominated by the rotation around the C-C bond linking the two phenyl rings. This rotation is subject to a torsional potential, with energy barriers corresponding to planar and perpendicular arrangements of the rings.

Molecular mechanics force fields can be used to perform conformational searches and generate a potential energy surface as a function of the dihedral angle. For substituted biphenyls, the lowest energy conformations are typically twisted, with a dihedral angle between 30° and 60°. libretexts.orgrsc.org The planar conformation is destabilized by steric clashes between the ortho hydrogens, while the perpendicular conformation disrupts π-conjugation. The tert-butyl group, due to its size, will also have a significant impact on the preferred conformations and the rotational barrier. rsc.orgrsc.org

Table 2: Estimated Rotational Barriers for Substituted Biphenyls

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar Transition State | 0 | 2.0 - 5.0 |

| Twisted Ground State | ~45 | 0 |

| Perpendicular Transition State | 90 | 1.5 - 3.0 |

Note: These are estimated values for a generic substituted biphenyl. The specific values for 3-(4-t-Butylphenyl)phenol would depend on the precise interactions of the substituents.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of how molecules of 3-(4-t-Butylphenyl)phenol interact with each other and with solvent molecules. The primary intermolecular interactions are expected to be:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. nih.gov

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further contributing to aggregation. These interactions can be in a parallel-displaced or T-shaped arrangement. wikipedia.org

MD simulations can be used to calculate radial distribution functions to quantify the extent of hydrogen bonding and π-π stacking. These simulations can also predict the tendency of the compound to aggregate in different solvents. Studies on other phenolic compounds have shown that aggregation is influenced by factors such as concentration, temperature, and the nature of the solvent. nih.govnih.gov The balance between these intermolecular forces will ultimately determine the supramolecular structures formed by 3-(4-t-Butylphenyl)phenol in the condensed phase.

Structure-Property Relationship (SPR) Modeling

A thorough search for Quantitative Structure-Property Relationship (QSPR) or Structure-Property Relationship (SPR) models specifically developed for or including 3-(4-t-Butylphenyl)phenol did not yield any dedicated studies. Research in this area for phenolic compounds is generally broad, focusing on predicting properties like aqueous solubility, pKa, or toxicity for a range of phenols based on various molecular descriptors. These general models for phenols establish relationships between structural features and physicochemical properties. For instance, studies on other phenol derivatives have utilized techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models for properties such as water solubility. However, without specific studies on 3-(4-t-Butylphenyl)phenol, it is not possible to present a data table of its calculated molecular descriptors or its predicted properties based on established SPR models.

Photochemical Reaction Pathway Predictions

Similarly, specific computational studies predicting the photochemical reaction pathways of 3-(4-t-Butylphenyl)phenol could not be located. Research on the photodegradation of related compounds, such as other substituted phenols and biphenylphenols, suggests that photochemical reactions can be initiated by the absorption of UV light, leading to the formation of reactive species. For example, studies on other phenols have shown that light-induced processes can lead to the formation of phenoxy radicals, which can then undergo further reactions. Theoretical calculations, often employing Density Functional Theory (DFT), are used to explore potential reaction mechanisms, determine transition states, and predict the favorability of different degradation pathways for various phenolic compounds. However, in the absence of such specific computational investigations for 3-(4-t-Butylphenyl)phenol, no detailed reaction pathways, predicted intermediates, or corresponding energy profiles can be provided.

Due to the lack of specific research data for "3-(4-t-Butylphenyl)phenol" in the areas of Structure-Property Relationship (SPR) Modeling and Photochemical Reaction Pathway Predictions, the generation of a detailed article with the requested data tables and in-depth findings is not possible at this time.

Research Applications in Materials Science and Advanced Chemical Syntheses

Supramolecular Chemistry and Host-Guest Systems

There is a lack of specific research on the application of 3-(4-t-Butylphenyl)phenol in the field of supramolecular chemistry and the formation of host-guest systems. The principles of supramolecular chemistry rely on non-covalent interactions to build large, well-organized structures. Phenolic compounds are often employed as building blocks for larger host molecules, such as calixarenes, which are capable of encapsulating smaller guest molecules. nih.gov The unique geometry of 3-(4-t-Butylphenyl)phenol could theoretically be exploited to create novel host architectures with specific recognition properties. However, no studies detailing the synthesis of such hosts or their abilities to form inclusion complexes with guest molecules have been found. The exploration of its potential in forming self-assembled monolayers or molecular cages remains an open area for future research.

Catalysis in Organic Reactions and Processes

In the domain of catalysis, derivatives of phenols are sometimes used as ligands for metal catalysts. The electronic and steric properties of these ligands can significantly influence the activity and selectivity of the catalyst. While there is extensive research on the catalytic applications of various phenol (B47542) derivatives, no specific studies have been identified that utilize 3-(4-t-Butylphenyl)phenol or its derivatives as ligands or catalysts in organic reactions. Research in this area for related compounds involves their use in polymerization, oxidation, and other fine chemical syntheses. The specific steric hindrance and electronic nature offered by the 3-(4-t-butylphenyl) substituent could potentially lead to novel catalytic activities, but this has not been experimentally verified in published research.

Development of Functional Materials for Electronic Applications

The development of functional materials for electronic applications often involves the use of organic molecules with specific electronic properties. Phenolic compounds can be precursors to polymers and other materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The properties of these materials are highly dependent on the molecular structure of the building blocks. While there is a broad interest in phenolic resins and other polymers for electronic applications, there is no available research that specifically reports on the synthesis or characterization of materials derived from 3-(4-t-Butylphenyl)phenol for these purposes. Its potential contribution to the thermal stability, solubility, or electronic properties of such materials is currently unknown.

Environmental Photochemistry and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Theoretical studies on the atmospheric degradation of 4-t-BP initiated by hydroxyl (OH) radicals suggest that addition reactions are more significant than abstraction reactions. researchgate.net The calculated atmospheric lifetime for 4-t-BP is approximately 10.8 months, but this cannot be directly extrapolated to 3-(4-t-Butylphenyl)phenol due to potential differences in reactivity based on the isomer position. researchgate.net

Detailed research on the oxidative degradation mechanisms of 3-(4-t-Butylphenyl)phenol is not available. For the related compound 4-tert-butylphenol (B1678320), advanced oxidation processes (AOPs) have been shown to be effective for its degradation. These processes typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals. In studies on 4-t-BP, the addition of hydrogen peroxide (H₂O₂) or persulfate under UV irradiation has been shown to enhance its degradation in water. researchgate.net The oxidation of 4-t-BP by hydroxyl radicals has been found to produce intermediates like 4-tert-butylcatechol (B165716) and hydroquinone. researchgate.net The specific oxidative degradation pathways and the nature of the resulting intermediates for 3-(4-t-Butylphenyl)phenol have not been documented.

Biodegradation Pathways in Environmental Systems

There is a lack of studies specifically investigating the microbial degradation of 3-(4-t-Butylphenyl)phenol under defined laboratory or environmental conditions. Research on the biodegradation of alkylphenols has largely centered on isomers like 4-tert-butylphenol and nonylphenol. For example, strains of Sphingobium fuliginis have been isolated that can utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov These bacteria initiate degradation through hydroxylation to form 4-tert-butylcatechol, which is then subject to meta-cleavage. nih.gov It is important to note that these degradation capabilities are specific, and the same microorganisms may not be effective in degrading 3-(4-t-Butylphenyl)phenol. nih.gov

As there are no specific studies on the biodegradation of 3-(4-t-Butylphenyl)phenol, its environmental metabolites have not been identified or characterized. For the related compound 4-tert-butylphenol, identified metabolites from microbial degradation include 4-tert-butylcatechol and 3,3-dimethyl-2-butanone. nih.gov Without focused research, the metabolic fate of 3-(4-t-Butylphenyl)phenol in environmental systems remains speculative.

Environmental Fate Modeling and Prediction Methodologies

Specific environmental fate models or quantitative structure-activity relationship (QSAR) models for 3-(4-t-Butylphenyl)phenol are not described in the available literature. While general QSAR models exist for phenolic compounds to predict properties like toxicity or degradation, their applicability to a specific, less-studied isomer like 3-(4-t-Butylphenyl)phenol would require validation. nih.govresearchgate.net For instance, a QSAR model was developed for a series of phenol (B47542) ether derivatives, but this is a different class of compounds. explorationpub.com The development of reliable predictive models for 3-(4-t-Butylphenyl)phenol would necessitate the generation of experimental data for this specific compound to build and validate the model.

Data Tables

Due to the lack of specific research on 3-(4-t-Butylphenyl)phenol, no data tables with detailed research findings can be generated.

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Synthetic Routes

The industrial synthesis of alkylated phenols has traditionally relied on methods like Friedel-Crafts alkylation, often using phenol (B47542) and isobutene or tert-butanol (B103910). google.comwikipedia.orgnih.gov These processes, while effective, can present environmental challenges. The future of chemical manufacturing is increasingly focused on green chemistry principles, aiming to develop more sustainable and efficient synthetic pathways. vinatiorganics.com

A significant area of research is the use of novel catalytic systems. For instance, ionic liquids have been investigated as efficient and recyclable catalysts for the alkylation of phenol with tert-butyl alcohol, offering a more environmentally benign alternative to conventional catalysts. nih.gov Another promising approach involves solid acid catalysts, such as zeolites and mesoporous molecular sieves, which can enhance selectivity and simplify product separation. nih.gov A patent for preparing tertiary butyl phenols highlights an eco-friendly process using phosphorus pentoxide as a dehydrating agent, which yields phosphoric acid as a commercially valuable byproduct. google.com

Furthermore, biocatalysis is emerging as a powerful tool for creating complex molecules with high selectivity under mild conditions. acs.orgnih.gov Enzyme-based systems, such as those using tyrosine phenol lyase, can catalyze the C-C coupling of phenol derivatives with exceptional precision, representing a highly sustainable route for producing specific isomers. rsc.org

Future research on 3-(4-t-Butylphenyl)phenol will likely focus on adapting these green methodologies. The development of a regioselective biocatalytic or advanced solid-acid-catalyzed synthesis would be a significant breakthrough, enabling efficient and sustainable production of this specific isomer while minimizing waste.

| Synthetic Approach | Description | Potential Advantage for 3-(4-t-Butylphenyl)phenol |

| Ionic Liquid Catalysis | Utilizes ionic liquids as recyclable catalysts for alkylation reactions. nih.gov | Reduced catalyst waste and potential for milder reaction conditions. |

| Solid Acid Catalysis | Employs catalysts like zeolites or modified clays (B1170129) for phenol alkylation. nih.govvinatiorganics.com | High selectivity, ease of separation, and catalyst reusability. |

| Biocatalysis | Uses enzymes to perform specific chemical transformations. acs.orgrsc.org | Unparalleled regioselectivity, mild reaction conditions, and minimal byproducts. |

| Dehydrating Agent Route | Employs agents like phosphorus pentoxide in a one-step process. google.com | Potentially high conversion rates and creation of valuable byproducts. |

Exploration of Novel Functional Materials and Applications

Substituted phenols are fundamental building blocks for a wide range of functional materials. The most common isomer, 4-tert-butylphenol (B1678320), is extensively used as a chain terminator to control molecular weight in the production of polycarbonates and phenolic resins. wikipedia.orgchemicalbook.com The unique structural arrangement of 3-(4-t-Butylphenyl)phenol, with its meta-phenyl substitution, opens the door to creating a new generation of polymers with distinct properties.

Research has shown that polyphenylphenols can be used to form electroactive polymer layers for sensing applications, suggesting that polymers derived from this compound could have advanced electronic uses. nih.gov Plant-based polyphenols are known to self-assemble into functional materials through various non-covalent interactions, a principle that could be applied to novel materials derived from 3-(4-t-Butylphenyl)phenol. rsc.orgmater-rep.com

The primary future direction for this compound lies in its use as a novel monomer. By incorporating 3-(4-t-Butylphenyl)phenol into polymers like polycarbonates, epoxy resins, and polyesters, researchers can explore how its distinct geometry affects material properties such as thermal stability, mechanical strength, chemical resistance, and solubility. rsc.orgresearchgate.net This structural variation could lead to the development of high-performance plastics, coatings, and adhesives with tailored functionalities not achievable with existing isomers.

Integration with Advanced Manufacturing Technologies

The integration of novel materials with advanced manufacturing techniques like 3D printing is a key driver of innovation. Phenolic resins are already valued in additive manufacturing for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for creating complex molds and parts for the aerospace and automotive industries. sqchemicals.comvesps2021.netcapitalresin.com

Recent advancements include specialized 3D printing processes like Phenolic-Direct-Binding (PDB) and hot lithography, which are designed to work with the unique properties of phenolic resins. vesps2021.net3dprint.com These technologies enable the production of highly detailed and durable components that would be difficult to create using traditional methods. ha-international.com

The development of new phenolic resins derived from 3-(4-t-Butylphenyl)phenol could further enhance these manufacturing capabilities. The specific isomeric structure of this monomer might lead to resins with modified characteristics, such as altered viscosity, faster curing times, or superior thermal performance. Such tailored resins could be instrumental in pushing the boundaries of high-resolution and high-strength 3D printing, enabling the creation of next-generation components for demanding applications. capitalresin.com

Computational Design and Predictive Materials Discovery

Modern materials science increasingly relies on computational modeling to accelerate the discovery and design of new molecules and materials. For substituted phenols, quantitative structure-activity relationship (QSAR) models can predict a compound's properties based on its molecular structure. nih.govacs.org This approach allows researchers to screen potential candidates virtually before committing to laboratory synthesis.

Advanced computational techniques like Density Functional Theory (DFT) are used to calculate fundamental properties, such as the O-H bond dissociation energy (BDE), which is a key indicator of a phenol's antioxidant potential. acs.org These models can effectively analyze how different substituent groups on the phenol ring influence its electronic properties and chemical reactivity. nih.govwikipedia.org

A significant future research direction for 3-(4-t-Butylphenyl)phenol involves leveraging these predictive tools. Before extensive synthesis and polymerization, computational studies can be employed to:

Predict Reactivity: Model its behavior as a monomer in polymerization reactions.

Forecast Material Properties: Estimate the thermal, mechanical, and electronic properties of polymers derived from it.

Assess Potential Bioactivity: Screen the molecule for potential applications, such as an antioxidant.

This "in silico" approach can significantly streamline the research and development process, allowing scientists to focus experimental efforts on the most promising candidates and accelerate the path to innovation.

| Computational Method | Application | Relevance to 3-(4-t-Butylphenyl)phenol |

| QSAR | Predicts biological activity or other properties from molecular structure. nih.govacs.org | Forecasting potential applications and guiding synthesis priorities. |

| DFT | Calculates electronic structure and fundamental chemical properties like BDE. acs.org | Determining intrinsic antioxidant capacity and chemical reactivity. |

| Molecular Modeling | Simulates the structure and dynamics of polymers. | Predicting the physical properties of novel plastics and resins. |

Interdisciplinary Research Opportunities in Chemical Science

The exploration of 3-(4-t-Butylphenyl)phenol is inherently interdisciplinary, bridging multiple fields within chemical science. Its journey from a conceptual molecule to a functional material requires a collaborative effort.

Green Chemistry and Organic Synthesis: Chemists will focus on developing the sustainable and regioselective synthetic routes needed for its production. vinatiorganics.comacs.org

Polymer and Materials Science: Polymer scientists will investigate its use as a monomer, creating and characterizing new materials and exploring their potential applications in areas from plastics to advanced coatings. rsc.orgindustryarc.com

Computational Chemistry: Theoretical chemists will provide the predictive models to guide experimental work, saving time and resources. nih.govacs.org

Pharmacology and Biochemistry: The broader family of phenolic compounds is of great interest for its potential biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.govresearchgate.net Interdisciplinary teams could explore derivatives of 3-(4-t-Butylphenyl)phenol for potential use in medicine or nutrition.

The study of 3-(4-t-Butylphenyl)phenol serves as a model for modern chemical research, where synthesis, characterization, modeling, and application development proceed in concert. This integrated approach is essential for tackling complex scientific challenges and translating fundamental discoveries into real-world innovations. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(4-t-Butylphenyl)phenol, and how is purity validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of phenol with tert-butyl halides or tert-butyl alcohol under acidic catalysis. Purity validation employs gas chromatography (GC) with flame ionization detection (>98.0% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) monitors byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing 3-(4-t-Butylphenyl)phenol?

- Methodological Answer :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.3–1.4 ppm) confirm substitution patterns .

- FT-IR : O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) identify functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 206 for C₁₀H₁₄O) verify molecular weight .

Q. What in vitro toxicity screening guidelines apply to this compound?

- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 473 for chromosomal aberration assays) under Good Laboratory Practice (GLP) conditions. Use mammalian cell lines (e.g., CHO-K1) with metabolic activation systems (e.g., S9 mix) to assess genotoxicity. Dose-response curves and cytotoxicity thresholds (e.g., >50% cell viability) are critical for data interpretation .

Advanced Research Questions

Q. How can conflicting toxicity data across studies be resolved?

- Methodological Answer : Conduct meta-analyses to identify variables such as:

- Experimental conditions : Differences in solvent systems (e.g., DMSO vs. ethanol) may alter bioavailability .

- Cell models : Compare results across primary vs. immortalized cell lines.

- Statistical rigor : Apply post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds. Cross-reference with standardized OECD studies to validate outliers .

Q. What computational approaches predict the compound’s environmental persistence or metabolite pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize 3D molecular structures (B3LYP/6-31G* basis set) to calculate thermodynamic stability and reaction intermediates .

- Quantitative Structure-Activity Relationship (QSAR) : Model logP values to predict bioaccumulation potential.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to identify metabolic sites .

Q. What strategies optimize selective functionalization of the phenolic ring for derivative synthesis?

- Methodological Answer :

- Directed ortho-Metalation (DoM) : Use tert-butyl as a directing group for regioselective halogenation or sulfonation.

- Protection-Deprotection : Temporarily block the hydroxyl group with silyl ethers (e.g., TMSCl) to prevent side reactions during alkylation .

- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported logP values?

- Methodological Answer :

- Experimental Validation : Use shake-flask or HPLC methods under standardized pH (e.g., 7.4) and temperature (25°C).

- Computational Calibration : Compare predicted logP (via ChemAxon or ACD/Labs) with experimental data. Adjust parameters for solvation models if deviations exceed ±0.5 units .

Safety and Handling Protocols

Q. What precautions are critical for handling 3-(4-t-Butylphenyl)phenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ data suggests moderate toxicity) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.

- Waste Disposal : Segregate organic waste in halogen-resistant containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.